4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline
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Overview
Description
- It can be represented as follows:
C6H5N(CH2CH2O)2C(CH3)Cl
- The compound has a melting point of 88-89 °C (in ligroine solvent) and a predicted boiling point of 349.8±32.0 °C .
4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the provided sources.
- Researchers may need to explore literature or patents to uncover detailed synthetic procedures.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type, but further research is necessary.
- The major products formed from these reactions would vary based on the reaction conditions and starting materials.
4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological systems.
Medicine: Its potential as a drug candidate warrants exploration.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Researchers would need to study its interactions with specific molecular targets and pathways to understand its mode of action.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide direct comparisons with similar compounds.
- Further research could identify related quinazoline derivatives and highlight the uniqueness of this particular compound.
Properties
Molecular Formula |
C13H13ClN2O |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yl)quinazoline |
InChI |
InChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
TUCZRJJVXLCZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
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